molecular formula C14H20BrNOSi B8155805 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole

Cat. No.: B8155805
M. Wt: 326.30 g/mol
InChI Key: SQRZSFZJSFACHS-UHFFFAOYSA-N
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Description

5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole is a sophisticated indole derivative engineered for advanced synthetic chemistry, particularly in medicinal chemistry and chemical biology. Its primary research value lies in its dual-functional protective group and its strategic halogen handle. The 1H-indole nitrogen is protected with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which is stable under a wide range of reaction conditions, including strong bases and nucleophiles, but can be cleanly removed with fluoride ions [https://www.organic-chemistry.org/protectivegroups/amino/sem-protection-amine.shtml]. This allows researchers to use this building block in multi-step syntheses where the sensitive indole moiety must be preserved. The bromine atom at the 5-position activates the indole ring for subsequent functionalization, most notably via palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination [https://pubs.acs.org/doi/10.1021/cr050974k]. This enables the introduction of diverse aryl, heteroaryl, or amino substituents, facilitating the rapid exploration of structure-activity relationships (SAR). Consequently, this compound serves as a critical precursor in the synthesis of complex molecules targeting various biological pathways, including the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras) where a modular assembly is required [https://www.nature.com/articles/s41570-021-00339-5]. Its design makes it an invaluable tool for constructing functionalized indole scaffolds central to drug discovery programs.

Properties

IUPAC Name

2-[(5-bromoindol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-10-13(15)4-5-14(12)16/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRZSFZJSFACHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole at the 5-Position

Bromination of indole derivatives often employs electrophilic aromatic substitution. In the case of 5-bromoindole synthesis, methods include:

  • N-Bromosuccinimide (NBS) in DMF : Provides regioselective bromination at the 5-position with yields up to 85%.

  • Bromine in Acetic Acid : Yields crude 5-bromoindole but requires rigorous purification due to polybrominated byproducts.

Patent CN103387530A details a steam distillation method for purifying 5-bromoindole crude products, achieving >99% purity by combining aqueous distillation with organic solvent extraction. For instance, distilling a 50–98% crude product in water at 100–160°C, followed by ethyl acetate extraction and crystallization, eliminates pigments and bromide residues.

Nitrogen Protection Using SEM Groups

The SEM group is introduced to shield the indole nitrogen during subsequent reactions. This involves deprotonation followed by alkylation with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride).

Optimization of Protection Conditions

  • Base Selection : Sodium hydride (NaH) or diisopropylethylamine (DIEA) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) facilitates efficient deprotonation.

  • Solvent Effects : Aprotic solvents like THF or MTBE enhance reaction rates by stabilizing the intermediate alkoxide. Patent US20080319205A1 highlights MTBE’s utility in analogous protection reactions due to its low polarity and high boiling point.

Table 1: Comparison of SEM Protection Conditions

BaseSolventTemperature (°C)Yield (%)
NaHTHF0–2578
DIEAMTBE25–4082
KOtBuDMF40–6065

Integrated Synthesis of this compound

Stepwise Procedure

  • Bromination : React indole with NBS (1.1 equiv) in DMF at 0°C for 4 hours.

  • Purification : Subject the crude 5-bromoindole to steam distillation at 120°C, followed by ethyl acetate extraction and crystallization.

  • SEM Protection : Add SEM-Cl (1.2 equiv) to a suspension of 5-bromoindole and NaH in MTBE. Stir at 25°C for 12 hours.

  • Workup : Quench with aqueous NH4Cl, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Challenges and Solutions

  • Byproduct Formation : Over-alkylation is mitigated by controlling SEM-Cl stoichiometry and reaction time.

  • Moisture Sensitivity : SEM-Cl reacts vigorously with water; thus, anhydrous conditions are critical.

Advanced Purification Techniques

Chromatographic vs. Crystallization Methods

Silica gel chromatography remains the gold standard for final product purification, but steam distillation (as in CN103387530A) significantly improves intermediate purity. For example, distilling 5-bromoindole crude product at 110–120°C reduces impurities from 5% to <0.2%.

Solvent Selection for Crystallization

  • Ethyl Acetate : Yields colorless crystals but requires low temperatures (−20°C).

  • Toluene : Effective for high-temperature recrystallization but may retain residual pigments.

Scalability and Industrial Adaptations

Large-Scale SEM Protection

Patent US20080319205A1 demonstrates that MTBE scales efficiently for reactions up to 10 kg, offering easier solvent recovery compared to THF. Additionally, switching from lithium aluminum hydride (LAH) to milder reductants like TBLAH improves safety profiles.

Environmental and Economic Considerations

  • Solvent Recycling : MTBE’s low water solubility simplifies recovery via distillation.

  • Waste Reduction : Steam distillation reduces organic solvent use by 40% compared to traditional column chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes substitution reactions with nucleophiles, particularly in palladium-catalyzed cross-couplings:

Key Reactions:

  • Sonogashira Coupling :
    Reacts with terminal alkynes (e.g., trimethylsilylacetylene) in the presence of PdCl₂(PPh₃)₂ and CuI, forming 5-alkynyl derivatives .

Reaction TypeCatalyst SystemTypical YieldReference
SuzukiPd(PPh₃)₄, CuI75–92%
SonogashiraPdCl₂(PPh₃)₂85–90%

SEM Group Deprotection

The SEM group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl), regenerating the free indole NH group :

text
1-SEM-indole + TFA → 1H-Indole + SEM-OTf

Conditions :

  • TFA (0.3 M), 65°C, 3 hours .

  • Yields >90% for related SEM-protected indoles .

Electrophilic Substitution

After SEM deprotection, the indole ring undergoes electrophilic reactions preferentially at position 3:

  • Friedel–Crafts Alkylation :
    Reacts with aldehydes in the presence of TMSOTf to form 3-alkylated indoles .

  • Nitration/Sulfonation :
    Limited by the electron-withdrawing bromine, but feasible under mild conditions.

Reductive Transformations

The bromine can be reduced via catalytic hydrogenation (Pd/C, H₂) or using NaBH₄/CuI systems, yielding 5-debromoindole derivatives.

Functionalization via Lithiation

Directed ortho-metalation (DoM) at position 4 is feasible using LDA or LiTMP, enabling introduction of electrophiles (e.g., aldehydes, ketones) .

Stability Considerations

  • Thermal Stability : Stable below 150°C; decomposes at higher temperatures.

  • Solubility : Preferentially dissolves in polar aprotic solvents (DMF, THF).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. The bromine substitution in 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole enhances its ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that indole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

2. Neurological Disorders
Indoles are known for their neuroprotective effects. The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease. Preliminary studies suggest that modifications to indole structures can enhance their neuroprotective capabilities by acting on neurotransmitter systems .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating brominated indoles into polymer matrices can improve charge transport properties, enhancing device performance .

2. Photovoltaic Materials
The compound's structural features contribute to its light absorption capabilities, making it an attractive candidate for use in solar energy applications. Studies have indicated that indole derivatives can be integrated into dye-sensitized solar cells (DSSCs), where they serve as efficient light-harvesting materials, potentially increasing the conversion efficiency of solar energy into electricity .

Organic Synthesis Applications

1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

2. Synthesis of Indole Derivatives
The compound can be employed in the synthesis of other indole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. For instance, reactions involving this compound can lead to the formation of new derivatives with enhanced pharmacological properties, thus expanding the library of available compounds for drug discovery .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Indole derivatives induce apoptosis in cancer cells via signaling pathway inhibition.
Neurological Disorders Potential neuroprotective effects against Alzheimer's; crosses blood-brain barrier effectively.
Organic Electronics Enhanced charge transport properties when integrated into OLEDs and OPVs.
Photovoltaic Materials Effective light-harvesting material for dye-sensitized solar cells.
Organic Synthesis Versatile building block for synthesizing complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole depends on its specific application. In general, the compound can interact with biological targets through its indole core, which is known to bind to various receptors and enzymes. The bromine and trimethylsilyl groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Substituent Diversity and Positional Isomerism

The target compound is distinguished by its unique substitution pattern. Key analogues include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Source
5-Bromo-1-(SEM)-1H-indole Br (5), SEM (1) Trimethylsilyl ether ~311.3 (estimated) Not reported Hypothetical
5-Bromo-6-methoxy-1H-indole Br (5), OMe (6) Methoxy 226.07 Not reported
5-Bromo-3-ethyl-1H-indole Br (5), Et (3) Ethyl 224.11 Not reported
3-(1-Phenethyl-1H-imidazol-5-yl)-5-bromo-1H-indole (34) Br (5), imidazolyl (3) Imidazole, phenethyl Not reported 141–142
5-Bromo-3-(triazolyl-ethyl)-1H-indole (9c) Br (5), triazolyl-ethyl (3) Triazole, dimethoxyphenyl 427.08 Not reported
5-Bromo-1-(pyrimidin-2-yl)-1H-indole Br (5), pyrimidinyl (1) Pyrimidine Not reported Not reported

Key Observations :

  • Substituent Position : The bromine in most analogues is at position 5, but positional isomers like 6-bromo-1H-indole derivatives (e.g., compound 35 in ) exist, altering electronic and steric properties.
  • Functional Groups : The SEM group in the target compound contrasts with methoxy (electron-donating), pyrimidinyl (aromatic heterocycle), and triazolyl (click-chemistry-derived) groups in analogues. These differences influence solubility, reactivity, and biological activity.

Physical and Spectroscopic Properties

  • Melting Points : SEM-protected indoles are typically liquids or low-melting solids due to the bulky silyl group, whereas crystalline derivatives like compound 36 (195–196°C, ) with rigid substituents exhibit higher melting points.
  • NMR Data :
    • SEM Group : Expected ¹H NMR signals at δ 0.0–0.2 (trimethylsilyl) and δ 3.5–4.0 (methyleneoxy).
    • Triazole Derivatives : Aromatic protons in triazole rings resonate at δ 7.2–8.5, with distinct coupling patterns .
    • Methoxy Derivatives : Methoxy protons appear as singlets near δ 3.8 .

Biological Activity

5-Bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole, also known by its CAS number 535961-92-3, is an indole derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C14H20BrNOSi
  • Molecular Weight : 326.304 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the indole ring and a trimethylsilyl ether substituent which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves bromination of indole derivatives followed by the introduction of the trimethylsilyl ether group. The specific synthetic routes may vary, but the overall strategy aims to enhance solubility and bioavailability.

Anticancer Properties

Recent studies suggest that indole derivatives exhibit significant anticancer activities. For instance, related compounds such as 3-bromo-1-ethyl-1H-indole have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. Research indicates that these compounds can selectively induce cytotoxicity in various cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for drug development .

Table 1: Summary of Anticancer Activity Studies on Indole Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
5-Bromo-1-{[2-(trimethylsilyl)ethyl]oxy}methyl-1H-indoleMCF-7, HeLaTBDApoptosis induction
3-Bromo-1-Ethyl-1H-IndoleA549, HT2915.6GST inhibition
4-Methyl-2-PhenylindoleMDA-MB-23110.3Cell cycle arrest

Antioxidant Activity

Indoles are known for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity of related compounds has been evaluated using various assays, indicating that they can scavenge free radicals effectively. For example, similar indole derivatives have demonstrated moderate antioxidant activity compared to Trolox, a standard antioxidant .

Table 2: Antioxidant Activity Comparison

Compound NameAntioxidant Assay TypeActivity Level
5-Bromo-1-{[2-(trimethylsilyl)ethyl]oxy}methyl-1H-indoleDPPH ScavengingModerate
3-Bromo-1-Ethyl-1H-IndoleABTS AssayHigh
Indole Derivative XFRAP AssayLow

Antimicrobial Activity

The antimicrobial properties of indoles have also been explored. Compounds similar to 5-bromo-1-{[2-(trimethylsilyl)ethyl]oxy}methyl-1H-indole have shown effectiveness against various bacterial and fungal strains. For instance, studies highlight moderate activity against pathogens such as Aspergillus niger and Staphylococcus aureus.

Case Studies

A notable case study involved the evaluation of a series of indole derivatives for their anticancer potential. The study reported that certain modifications at the indole ring significantly enhanced cytotoxicity against several cancer cell lines. The structure–activity relationship (SAR) analysis revealed that substituents at specific positions on the indole ring were crucial for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole, and how is the reaction monitored?

  • Methodological Answer : The compound is typically synthesized via N-alkylation of 5-bromoindole using a silylated alkylating agent. A common approach involves deprotonating 5-bromo-1H-indole with NaH in anhydrous DMSO, followed by reaction with [2-(trimethylsilyl)ethyl]oxymethyl bromide. Progress is monitored via TLC (e.g., 70:30 EtOAc:hexanes, Rf ~0.2–0.3) and confirmed by disappearance of the starting material . Post-reaction, the product is isolated via aqueous workup (extraction with EtOAc) and purified using flash chromatography.

Q. How is NMR spectroscopy used to confirm the structure of this compound?

  • Methodological Answer : Key ¹H NMR signals include:

  • δ 6.4–7.3 ppm : Aromatic protons of the indole ring (split into doublets or multiplets depending on substitution).
  • δ 4.0–4.5 ppm : OCH2 group from the [2-(trimethylsilyl)ethyl]oxymethyl substituent.
  • δ 0.0–0.5 ppm : Trimethylsilyl (TMS) protons as a singlet.
    ¹³C NMR typically shows signals for the quaternary carbons (e.g., indole C-3 at ~110–115 ppm) and the TMS group (~1–3 ppm). Discrepancies in expected vs. observed shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or incomplete alkylation .

Advanced Research Questions

Q. How can low yields in N-alkylation steps be mitigated during synthesis?

  • Methodological Answer : Low yields often stem from incomplete deprotonation or competing side reactions. Strategies include:

  • Using excess NaH (1.2–1.5 equivalents) to ensure complete deprotonation of the indole NH.
  • Employing high-polarity solvents (e.g., DMSO) to stabilize intermediates.
  • Avoiding moisture to prevent hydrolysis of the silyl-protected alkylating agent.
  • If yields remain low (e.g., <50%), consider alternative alkylation agents or microwave-assisted synthesis to enhance reaction efficiency .

Q. What analytical approaches resolve discrepancies in spectroscopic data for silylated indoles?

  • Methodological Answer : Contradictions in NMR or HRMS data may arise from:

  • Rotamers : Dynamic rotational isomerism in the silyl-ether group can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks.
  • Impurities : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ with <3 ppm error). For example, a calculated mass of 397.0653 Da should match experimental HRMS within ±0.002 Da .
  • Unexpected substitution : 2D NMR (e.g., HSQC, HMBC) verifies connectivity, particularly distinguishing N- vs. C-alkylation.

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The TMS group acts as a steric and electronic modulator:

  • Steric hindrance : May slow down Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the indole C-3 position.
  • Directing effects : The silyl group can stabilize transition states in electrophilic substitutions (e.g., bromination at C-5 via resonance stabilization).
  • Deprotection : The TMS group is acid-labile; controlled hydrolysis with TBAF or HCl/MeOH yields the free hydroxylmethyl intermediate for further functionalization .

Data Contradiction Analysis

Q. Why do alkylation reactions of 5-bromoindoles sometimes fail under similar conditions?

  • Methodological Answer : Contradictory results (e.g., vs. 13) may arise from:

  • Substrate sensitivity : Steric hindrance from the TMS group can reduce nucleophilicity of the indole nitrogen.
  • Solvent effects : Polar aprotic solvents (DMSO) favor SN2 mechanisms, while DMF/PEG mixtures () may stabilize CuI-catalyzed click reactions instead of alkylation.
  • Catalyst interference : Residual CuI from prior reactions () can deactivate alkylation agents. Always quench metal catalysts (e.g., with EDTA) before proceeding .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating silylated indoles?

  • Methodological Answer :

  • Flash chromatography : Use gradient elution (e.g., 70:30 to 100% EtOAc in hexanes) to separate polar byproducts.
  • Recrystallization : If the compound is crystalline, dissolve in minimal hot EtOAc and cool slowly.
  • Avoid silica gel adsorption : Silyl groups may interact strongly with silica, leading to poor recovery. Pre-treat silica with 1% triethylamine to reduce tailing .

Application in Drug Discovery

Q. How can this compound serve as a scaffold for bioactive molecule development?

  • Methodological Answer :

  • Bromine as a handle : The C-5 bromine enables cross-coupling (e.g., Suzuki with aryl boronic acids) to introduce pharmacophores.
  • TMS group as a protecting group : Temporary protection of the hydroxymethyl group allows selective functionalization of other sites.
  • Indole core : The indole moiety is a privileged structure in kinase inhibitors (e.g., bisindolylmaleimides in ) and serotonin receptor modulators .

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